molecular formula C8H16NO9P B167814 Glcnac6P CAS No. 1746-32-3

Glcnac6P

Cat. No. B167814
CAS RN: 1746-32-3
M. Wt: 301.19 g/mol
InChI Key: QDSLHWJDSQGPEE-LXGUWJNJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glcnac6P, also known as N-acetyl-D-glucosamine-6-phosphate, is a chemical compound with the molecular formula C8H16NO9P . It is a derivative of glucosamine, which is an amino sugar . It is also known by other names such as 2-Acetamido-2-deoxy-6-O-phosphono-D-glucopyranose .


Synthesis Analysis

The synthesis of Glcnac6P involves the conversion of AcCoA and GlcN6P, catalyzed by the enzyme GNA1 . A study has shown that a futile cycle between GlcNAc6P and GlcNAc is the primary problem in the pathway. Deletion of the responsible glucokinase more than doubles GlcNAc productivity by restoring healthy growth of the overproducing strain .


Molecular Structure Analysis

The molecular structure of Glcnac6P consists of 4 of 5 defined stereocentres . The average mass of Glcnac6P is 301.188 Da and the monoisotopic mass is 301.056274 Da .


Chemical Reactions Analysis

The reactions involving Glcnac6P are part of the hexosamine biosynthetic pathway. A major bottleneck in this pathway, identified through dynamic metabolomics and coarse-grained modelling, is the reactions between GlcNAc6P and GlcNAc .


Physical And Chemical Properties Analysis

GlcNAc6P has a molecular formula of CHNOP, an average mass of 301.188 Da, and a monoisotopic mass of 301.056274 Da .

Scientific Research Applications

1. Protein Modification and Cellular Functions

GlcNAc6P plays a crucial role in the glycosylation of proteins, specifically in the modification of serine and threonine residues. This process is dynamic and significant for various nuclear and cytoplasmic proteins. Research has demonstrated its importance in cellular functions such as transcription, translation, signal transduction, and cytoskeletal assembly (Vocadlo et al., 2003), (Wells et al., 2001).

2. Regulation of Metabolic Pathways

GlcNAc6P has been identified as a key regulator in the metabolism of amino sugars, influencing both the expression of enzymes and the catalytic capacity of key enzymes in bacteria. This regulatory role is significant for bacterial growth on specific nutrients (Álvarez-Añorve et al., 2009), (Álvarez-Añorve et al., 2016).

3. Production of N-acetylglucosamine (GlcNAc)

Enhancements in GlcNAc production have been achieved by manipulating the supply of GlcNAc6P and coordinating carbon and nitrogen metabolism. This is particularly important for its application in nutraceuticals and pharmaceuticals (Niu et al., 2019).

4. Enzymatic and Structural Insights

Studies on enzymes like GNA1, which participate in the biosynthesis of UDP-GlcNAc by catalyzing the formation of GlcNAc6P, have provided deep insights into their structural and catalytic mechanisms. Such insights are vital for understanding and targeting enzymes for therapeutic purposes (Peneff et al., 2001).

5. Role in Disease Mechanisms

GlcNAc6P is implicated in various diseases, including diabetes, cancer, and neurodegeneration. Its signaling and interplay with other cellular processes, like phosphorylation, are crucial in understanding these diseases (Slawson et al., 2010), (Hart et al., 2011).

6. Biotechnological Applications

Advances in biotechnology have enabled dynamic control of metabolic flux in microorganisms like Bacillus subtilis, leveraging the response to GlcNAc6P for overproduction of GlcNAc. This represents an important application in the production of valuable biochemicals (Niu et al., 2018).

Future Directions

Research on Glcnac6P could focus on its role in various biological processes. For instance, it has been found to play a significant role in rapid glucosamine accumulation during the early phase of fermentation and a slow consumption of aminosugar during the citric-acid-producing phase . Further studies could explore these processes in more detail.

properties

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO9P/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H2,15,16,17)/t5-,6+,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSLHWJDSQGPEE-LXGUWJNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938532
Record name 2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-phosphonohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxo-hexoxy]phosphonic acid

CAS RN

1746-32-3
Record name N-Acetylglucosamine 6-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1746-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylglucosamine 6-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-phosphonohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glcnac6P
Reactant of Route 2
Reactant of Route 2
Glcnac6P
Reactant of Route 3
Glcnac6P
Reactant of Route 4
Glcnac6P
Reactant of Route 5
Glcnac6P
Reactant of Route 6
Glcnac6P

Citations

For This Compound
311
Citations
P Durand, B Golinelli-Pimpaneau, S Mouilleron… - Archives of biochemistry …, 2008 - Elsevier
… Some other ligands of the Fru6P binding site, such as GlcN6P or GlcNAc6P, have the ability to stimulate this Gln hydrolytic activity in hGfat1 [42], but this has not been systematically …
Number of citations: 135 www.sciencedirect.com
J Plumbridge - Journal of bacteriology, 2009 - Am Soc Microbiol
… However, when these mutations are present in the same strain with a mutation in the nagE gene encoding the GlcNAc6P-specific transporter of the GlcNAc PTS, GlcNAc6P levels …
Number of citations: 56 journals.asm.org
LI Alvarez-Anorve, I Bustos-Jaimes… - Journal of …, 2009 - Am Soc Microbiol
… of GlcNAc6P for activity in vitro, grew better on GlcN in the presence of GlcNAc6P. However, … sufficient GlcNAc6P for allosteric activation is derived from the recycling of peptidoglycan. …
Number of citations: 35 journals.asm.org
H Riegler, T Herter, I Grishkovskaya, A Lude… - Biochemical …, 2012 - portlandpress.com
… ) in complex with GlcNAc6P and CoA (in orange, according to HsGNA structure PDB code 2O28). The focus is set on the phosphate-binding pocket for GlcNAc6P, which is indicated in (…
Number of citations: 16 portlandpress.com
LI Álvarez-Añorve, DA Alonzo, R Mora-Lugo… - … et Biophysica Acta (BBA …, 2011 - Elsevier
… In the absence of GlcNAc6P, the apparent k cat of the enzyme is so low, that GlcNAc6P behaves as an essential activator. Additionally, substrate inhibition, dependent on GlcNAc6P …
Number of citations: 22 www.sciencedirect.com
MS Ahangar, CM Furze, CS Guy, C Cooper… - Journal of Biological …, 2018 - ASBMB
… mycobacterial NagA enzymes are selective for GlcNAc6P. Site-directed mutagenesis studies … the GlcNAc6P substrate at 2.6 and 2.0 Å resolutions, respectively. The GlcNAc6P complex …
Number of citations: 26 www.jbc.org
C Peneff, D Mengin-Lecreulx, Y Bourne - Journal of Biological Chemistry, 2001 - ASBMB
… -GlcNAc biosynthesis by catalyzing the formation of GlcNAc6P from AcCoA and GlcN6P. We … Because the GNA1-CoA-GlcNAc6P structure was obtained at a higher resolution than that …
Number of citations: 91 www.jbc.org
LI Álvarez-Añorve, I Gaugué, H Link… - Journal of …, 2016 - Am Soc Microbiol
… The slight increase in GlcNAc6P during growth on GlcN is insufficient to displace NagC, the GlcNAc6P-responsive repressor of the nag genes, from its binding sites, so there is only a …
Number of citations: 22 journals.asm.org
M Calcagno, PJ Campos, G Mulliert… - Biochimica et Biophysica …, 1984 - Elsevier
… , the elution being performed with GlcNAc6P. The enzyme appears … Cooperativity was abolished by 0.1 mM GlcNAc6P; this … of hyperbolic kinetics produced by GlcNAc6P; the K m values …
Number of citations: 105 www.sciencedirect.com
I Gaugué, J Oberto, H Putzer, J Plumbridge - PLoS One, 2013 - journals.plos.org
… , in the case of NagE, intracellular GlcNAc6P. The PTS transporters are composed of … GlcNAc6P deacetylase and nagB encodes GlcN6P deaminase, which together convert GlcNAc6P …
Number of citations: 43 journals.plos.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.